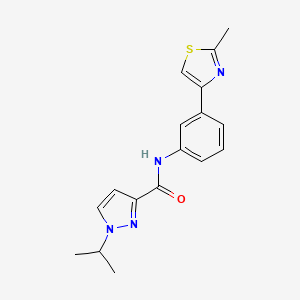![molecular formula C20H23NO3 B2853753 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid CAS No. 901313-66-4](/img/structure/B2853753.png)
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C14H17NO4 It is known for its unique structure, which includes a piperidine ring substituted with a benzyloxybenzyl group and a carboxylic acid group
Safety and Hazards
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-benzylpiperidine, acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
If it shares similar properties with 4-Benzylpiperidine, it may interact with monoamine transporters, leading to the release of monoamines like dopamine and norepinephrine .
Biochemical Pathways
If it acts similarly to 4-benzylpiperidine, it may influence the monoaminergic system, affecting pathways related to dopamine and norepinephrine .
Result of Action
If it acts similarly to 4-Benzylpiperidine, it may increase the levels of monoamines in the synaptic cleft, potentially leading to increased neurotransmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid typically involves the reaction of isonipecotic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl-4-piperidinecarboxylic acid
- 1-Phenylmethoxycarbonylpiperidine-4-carboxylic acid
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
Uniqueness
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid is unique due to its specific substitution pattern and the presence of both a benzyloxybenzyl group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-20(23)18-10-12-21(13-11-18)14-16-6-8-19(9-7-16)24-15-17-4-2-1-3-5-17/h1-9,18H,10-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRYYCMSUDFVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2853670.png)
![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)

![5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B2853674.png)




![3-[(2-fluorophenyl)methyl]-7-{[(4-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)
![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)
![2-Methoxy-5-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzamide](/img/structure/B2853686.png)
![{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853688.png)

![N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853692.png)
